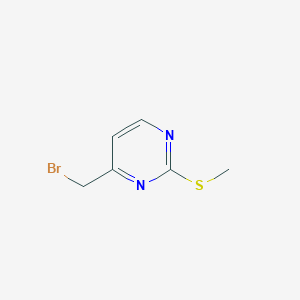
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran, also known as TBNP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. TBNP is a complex molecule that has a unique structure and properties that make it a promising candidate for various applications.
Wirkmechanismus
The mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of various kinases and phosphatases involved in cellular signaling pathways.
Biochemische Und Physiologische Effekte
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit the growth of bacteria and fungi. In vivo studies have shown that 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran can reduce tumor growth in animal models, as well as reduce inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its unique structure and properties, which make it a promising candidate for various applications. 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran. One area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based anti-cancer agents, which could potentially be used in the treatment of various types of cancer. Another area of research is the development of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran-based luminescent materials, which could be used in various applications, including sensing and imaging. Additionally, research on the mechanism of action of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran could provide insights into the development of new drugs and therapies for various diseases.
Synthesemethoden
The synthesis of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is a complex process that involves several steps. The most common method for synthesizing 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran is through the reaction of 2-naphthol with 3,4-dihydro-2H-benzo[b][1,4]thiophene-1,1-dioxide in the presence of a Lewis acid catalyst. The reaction proceeds through a Diels-Alder reaction mechanism, which results in the formation of 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran.
Wissenschaftliche Forschungsanwendungen
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been the subject of extensive research due to its potential applications in various fields. In medicinal chemistry, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In materials science, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a luminescent material, as well as for its ability to act as a molecular switch. In organic synthesis, 3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran has been studied for its potential as a building block for the synthesis of complex organic molecules.
Eigenschaften
CAS-Nummer |
135643-41-3 |
|---|---|
Produktname |
3,4,5,13-Tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran |
Molekularformel |
C19H16OS |
Molekulargewicht |
292.4 g/mol |
IUPAC-Name |
12-oxa-7-thiapentacyclo[11.8.0.02,10.05,9.014,19]henicosa-1(13),2(10),8,14,16,18,20-heptaene |
InChI |
InChI=1S/C19H16OS/c1-2-4-14-12(3-1)5-8-16-15-7-6-13-10-21-11-18(13)17(15)9-20-19(14)16/h1-5,8,11,13H,6-7,9-10H2 |
InChI-Schlüssel |
YFDBDMQCAVZJDH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
Kanonische SMILES |
C1CC2=C(COC3=C2C=CC4=CC=CC=C43)C5=CSCC51 |
Synonyme |
3,4,5,13-tetrahydro-3H-2-benzothieno(5,4-d)naphtho(1,2-b)pyran 3,4-TBNP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



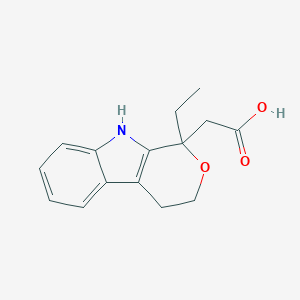
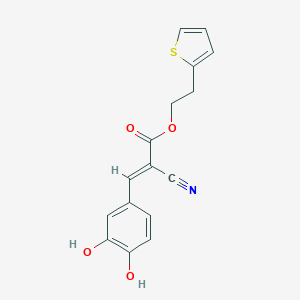
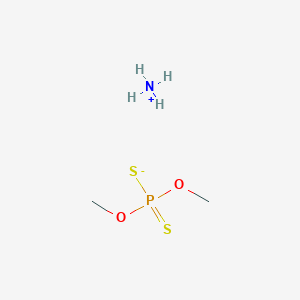
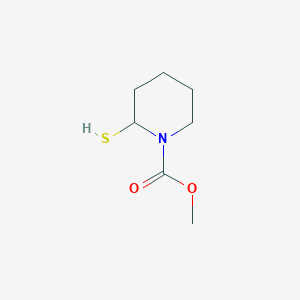

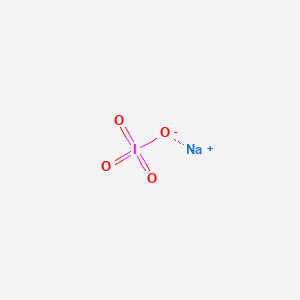
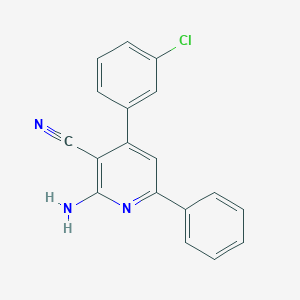
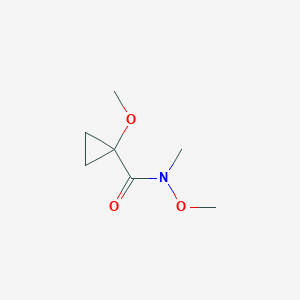
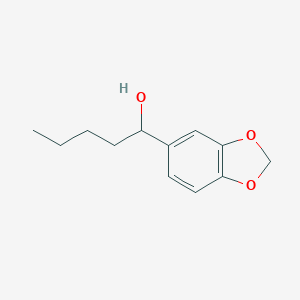
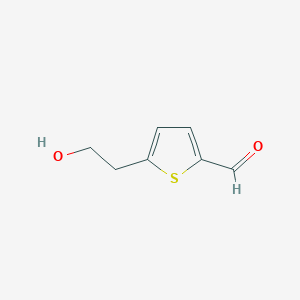

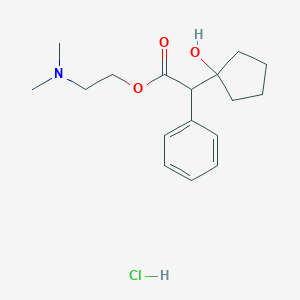
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
